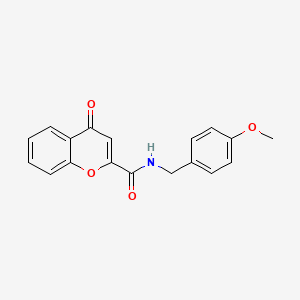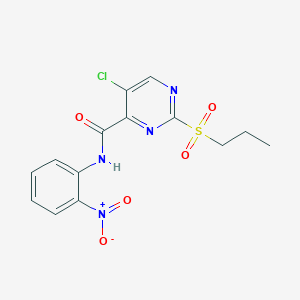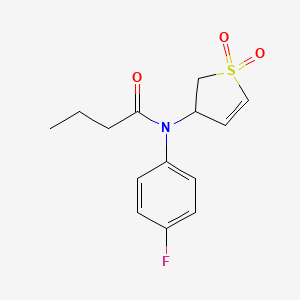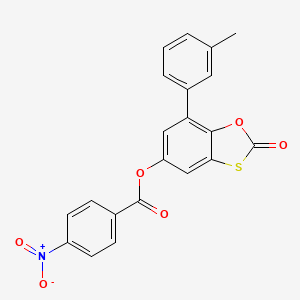
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the 4-methoxybenzyl group in this compound enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-methoxybenzylamine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and apoptosis, leading to its potential anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives and benzyl-substituted compounds:
Similar Compounds: N-(4-methoxybenzyl)thiosemicarbazone, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness: The presence of both the chromene ring and the 4-methoxybenzyl group in this compound provides a unique combination of biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
868238-77-1 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-22-13-8-6-12(7-9-13)11-19-18(21)17-10-15(20)14-4-2-3-5-16(14)23-17/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
GXKDOTRJNKDPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11412028.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B11412049.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412050.png)
![Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11412051.png)
![3-(2-chlorobenzyl)-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11412074.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412081.png)
![N-(3-methylphenyl)-3-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-1-benzofuran-2-carboxamide](/img/structure/B11412091.png)
![N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11412095.png)
![N-[(3-Fluorophenyl)methyl]-1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]piperidine-3-carboxamide](/img/structure/B11412096.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11412100.png)

![4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412109.png)
